molecular formula C21H29N3O4 B12095204 Lisinopril EP Impurity D

Lisinopril EP Impurity D

Cat. No.: B12095204
M. Wt: 387.5 g/mol
InChI Key: FUEMHWCBWYXAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lisinopril EP Impurity D involves the formation of a diketopiperazine structure. The synthetic route typically includes the cyclization of a dipeptide intermediate under specific reaction conditions. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Lisinopril EP Impurity D undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the diketopiperazine ring, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

Lisinopril EP Impurity D is used in various scientific research applications, including:

Mechanism of Action

Lisinopril EP Impurity D, like Lisinopril, inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reduced blood pressure, and improved cardiac function. The compound disrupts the angiotensin II pathway, leading to decreased peripheral resistance and renal protection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lisinopril EP Impurity D is unique due to its specific diketopiperazine structure, which distinguishes it from other impurities. Its presence and characterization are crucial for ensuring the purity and efficacy of Lisinopril in pharmaceutical applications .

Properties

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

2-[3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid

InChI

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)

InChI Key

FUEMHWCBWYXAOU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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